molecular formula C8H8N2O3 B1337953 Methyl 3-oxo-3-(pyrazin-2-yl)propanoate CAS No. 75399-07-4

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Cat. No.: B1337953
CAS No.: 75399-07-4
M. Wt: 180.16 g/mol
InChI Key: UWIAEBPGRWAKSD-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C9H8N2O3. It is a derivative of pyrazine and is characterized by the presence of a keto group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxo-3-(pyrazin-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with methyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-(pyrazin-2-yl)propanoate involves its interaction with various molecular targets. The keto and ester groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Methyl 3-oxo-3-(quinolin-2-yl)propanoate
  • Methyl 3-oxo-3-(thiazol-2-yl)propanoate

Uniqueness: Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

methyl 3-oxo-3-pyrazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIAEBPGRWAKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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